N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide (CAS: 303107-06-4) is a pyrazole-carbohydrazide derivative characterized by a benzylidene hydrazone moiety attached to the 5-position of the pyrazole ring and a 4-isobutylphenyl group at the 3-position . This compound belongs to a broader class of carbohydrazide derivatives, which are frequently explored for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
CAS No. |
303107-06-4 |
|---|---|
Molecular Formula |
C21H22N4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-15(2)12-16-8-10-18(11-9-16)19-13-20(24-23-19)21(26)25-22-14-17-6-4-3-5-7-17/h3-11,13-15H,12H2,1-2H3,(H,23,24)(H,25,26)/b22-14+ |
InChI Key |
RDEDDJARTZDPCD-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carbohydrazide derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Biological Activity
- Antimicrobial Activity : The N'-benzoyl-3-(4-bromophenyl) derivative (3k) demonstrated potent DNA gyrase inhibition, attributed to the electron-withdrawing bromine atom enhancing interactions with the enzyme’s active site . In contrast, the 4-isobutylphenyl group in the target compound may favor hydrophobic interactions, but its antimicrobial efficacy remains unstudied.
- Enzyme Inhibition : Indole-substituted derivatives (e.g., ERAP1 inhibitors) rely on aromatic stacking and hydrogen bonding via the indole moiety, whereas the benzylidene group in the target compound may adopt a distinct binding mode .
Steric Effects: Bulky substituents like tert-butylphenyl (in anticancer derivatives) or benzyloxy groups (in antimicrobial analogs) may sterically hinder target binding, whereas the isobutylphenyl group offers a balance of bulk and flexibility .
Unresolved Questions
- The target compound’s specific biological targets and potency remain underexplored. Comparative docking studies with DNA gyrase or ERAP1 could clarify its mechanism.
- Synthetic accessibility: The isobutylphenyl group may require multi-step synthesis compared to bromophenyl or nitro-substituted analogs .
Biological Activity
N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 362.4 g/mol. Its structure features a pyrazole ring linked to a hydrazone group, which is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with hydrazine and 4-isobutylphenyl derivatives. The general reaction scheme can be summarized as follows:
- Formation of Hydrazone : Reacting 4-isobutylphenyl hydrazine with benzaldehyde.
- Cyclization : The resulting hydrazone undergoes cyclization to form the pyrazole structure.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation markers in vitro, indicating promise for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further anticancer research.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound. Below is a summary of notable research findings:
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Receptors : The compound could modulate receptor activity related to cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
